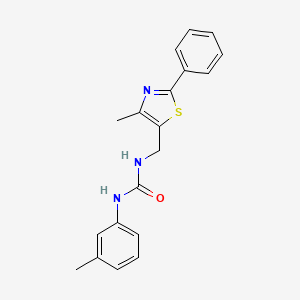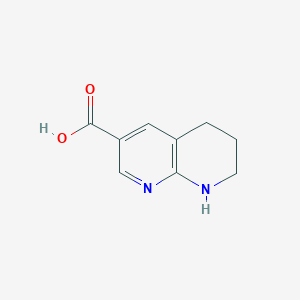
2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, UV-Vis, and X-ray crystallography . These techniques can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis
This would include the compound’s physical properties such as melting point, boiling point, solubility, and optical activity. Chemical properties might include acidity or basicity, redox potential, and reactivity with common reagents .Applications De Recherche Scientifique
Synthesis and Structural Features
- Heterocyclic Compound Synthesis: The preparation of novel push-pull benzothiazole derivatives with reverse polarity, which are potential candidates for non-linear optic applications, involves starting compounds like 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde. These compounds are synthesized using methods that include sonochemical reductive methylation, demonstrating the compound's role in generating materials with expected non-linear optical properties (Hrobárik, Sigmundová, & Zahradník, 2004).
- Structural Investigations: Studies on N,N-Disubstituted 2-aminothiazole-5-carbaldehydes, including those related to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, reveal insights into their preparation and structural features. Research has shown the importance of mesomeric interactions between functional groups, demonstrating the compound's significance in understanding molecular conformations (Gillon et al., 1983).
Antimicrobial and Antibacterial Applications
- Antimicrobial Activities: The synthesis of 3-(2′-thienyl)pyrazole-based heterocycles, utilizing derivatives similar to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, has been shown to exhibit antimicrobial, anti-inflammatory, and analgesic activities. These compounds represent a vital component in the development of new therapeutic agents (Abdel-Wahab et al., 2012).
- Antibacterial Agents: Novel linked Pyrazolyl-thiazolidinone heterocycles, derived from compounds akin to 2-(Dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde, have demonstrated potent antibacterial activity against various bacterial strains, highlighting the compound's role in contributing to the design of new antibacterial drugs (Reddy et al., 2011).
Reaction Mechanisms and Chemical Properties
- Investigation of Reaction Mechanisms: The study of thiazolidine hydrolysis, involving derivatives of p-(dimethylamino)cinnamaldehyde, has provided valuable insights into reaction mechanisms, including the formation of iminium ion intermediates and the role of solvent in promoting ring-opening reactions. This research contributes to a deeper understanding of the chemical behavior and reaction pathways of similar compounds (Fife et al., 1991).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(dimethylamino)-4-phenyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-14(2)12-13-11(10(8-15)16-12)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVBOPKWOUTSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(S1)C=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)
![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)
![N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2833198.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![(2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2833201.png)

![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)



